molecular formula C16H12O3 B190367 4'-Methoxyflavone CAS No. 4143-74-2

4'-Methoxyflavone

Cat. No. B190367
CAS RN: 4143-74-2
M. Wt: 252.26 g/mol
InChI Key: OMICQBVLCVRFGN-UHFFFAOYSA-N
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Description

4’-Methoxyflavone is a member of flavonoids and an ether . It is a natural product found in Ammopiptanthus mongolicus and Cullen corylifolium . It is also a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .


Molecular Structure Analysis

The molecular formula of 4’-Methoxyflavone is C16H12O3 . The IUPAC name is 2-(4-methoxyphenyl)chromen-4-one . The InChI and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Methoxyflavone is 252.26 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Mechanism of Action

Target of Action

4’-Methoxyflavone, also known as Acacetin, is a natural flavone present in various plants and dietary sources . It has been shown to exhibit strong inhibitory effects against several enzymes, including glutathione reductase, cyclo-oxygenase, acetylcholinesterase, aldose reductase, and xanthine oxidase . These enzymes play crucial roles in various biological processes, making them primary targets of 4’-Methoxyflavone.

Mode of Action

The interaction of 4’-Methoxyflavone with its targets results in the inhibition of these enzymes, leading to alterations in the biochemical processes they regulate. For instance, the inhibition of cyclo-oxygenase can lead to reduced production of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

4’-Methoxyflavone affects several biochemical pathways due to its interaction with multiple targets. One key pathway is the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. 4’-Methoxyflavone has been shown to suppress this pathway, thereby inhibiting the invasion and migration of cancer cells .

Pharmacokinetics

The pharmacokinetics of 4’-Methoxyflavone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in understanding its bioavailability. Specific information on the adme properties of 4’-methoxyflavone is currently limited

Result of Action

The molecular and cellular effects of 4’-Methoxyflavone’s action are diverse due to its interaction with multiple targets. Its anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities have been reported . Furthermore, it has shown protective properties on various tissues and organs, including the lung, liver, and kidney .

Safety and Hazards

The safety data sheet for 4’-Methoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Flavonoids, including 4’-Methoxyflavone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents . They have potential for further development as novel anti-dengue agents in the future .

properties

IUPAC Name

2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICQBVLCVRFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063319
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxyflavone

CAS RN

4143-74-2
Record name 4′-Methoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
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Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.790
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Synthesis routes and methods

Procedure details

To a solution of 1-(2-hydroxy-phenyl)-3-(4-methoxy-phenyl)-propane-1,3-dione (200 mg, 0.74 mmol) in dichloromethane (15 mL) was added BBr3 (185 mg, 0.74 mmol, 1M solution in dichloromethane) slowly at 0° C., and then stirred for overnight at rt. Then MeOH was added at 0° C. to quench the unreacted BBr3. The organic layer was washed with water, dried and concentrated to give a crude product, which was purified by column chromatography using 30% EtOAc in hexane to afford 50 mg (26%) of 2-(4-methoxy-phenyl)-4H-chromen-4-one. MS (ES) m/z: 253.08 (M+1), and 149.00.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4'-Methoxyflavone is a flavone, a class of flavonoids, with a methoxy group substituted at the 4' position of the B-ring. It is found naturally in various plants, including Butea superba Roxb., commonly known as red Kwao Krua. []

ANone: The molecular formula of 4'-methoxyflavone is C16H12O3, and its molecular weight is 252.27 g/mol.

A: Studies using the nodY::lacZ fusion system in Bradyrhizobium japonicum USDA110 have shown that the presence of a 4'-methoxy group in flavones doesn't significantly reduce their ability to induce nod gene expression compared to their 4'-hydroxy counterparts. This suggests that the methoxy group doesn't completely block the function of the 4'-OH group in this context. []

A: Yes, research has explored the synthesis and anticancer activity of kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) Mannich base derivatives. These derivatives, synthesized via Mannich reactions with various secondary amines and formaldehyde, showed promising antiproliferative activity against three human cancer cell lines: Hela, HCC1954, and SK-OV-3. Notably, some derivatives exhibited higher potency compared to cisplatin, a standard chemotherapy drug. []

A: Yes, studies have explored the inhibitory effects of 4'-methoxyflavone and its derivatives on enzymes. One study highlighted the potential of 4'-methoxyflavone and 2'-hydroxy-4-methoxychalcone as non-competitive inhibitors of neuraminidase (NA) in the H5N1 influenza virus. Molecular docking and molecular dynamics simulations revealed their ability to bind to the 150-cavity of NA, potentially disrupting sialic acid binding at the catalytic site. []

ANone: Common analytical techniques used for characterizing and quantifying 4'-methoxyflavone include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is essential for structural elucidation, providing detailed information about the hydrogen and carbon atoms in the molecule. [, , , , , , , ]
  • Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. [, , , ]
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
  • Ultraviolet-visible (UV-Vis) spectrophotometry: This technique is useful for quantifying the compound in solution and assessing its purity. [, ]
  • High-performance liquid chromatography (HPLC): This technique is widely used for separating, identifying, and quantifying 4'-methoxyflavone in complex mixtures. [, ]

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